molecular formula C17H20N2O3S B13349550 3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide

3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide

Cat. No.: B13349550
M. Wt: 332.4 g/mol
InChI Key: CYSVIUDQKOEQST-UHFFFAOYSA-N
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Description

3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide is an organic compound with a complex structure that includes an amino group, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide typically involves multiple steps. One common method starts with the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid. This intermediate is then reacted with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.

Scientific Research Applications

3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can affect the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-((4-(tert-butyl)phenyl)sulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a sulfonyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

3-amino-N-(4-tert-butylphenyl)sulfonylbenzamide

InChI

InChI=1S/C17H20N2O3S/c1-17(2,3)13-7-9-15(10-8-13)23(21,22)19-16(20)12-5-4-6-14(18)11-12/h4-11H,18H2,1-3H3,(H,19,20)

InChI Key

CYSVIUDQKOEQST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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